molecular formula C30H47N3O7SSi2 B12276046 N-[1-[9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B12276046
M. Wt: 649.9 g/mol
InChI Key: CWVIBHROGHPVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine is a complex organic compound with a unique structure that includes benzoyl, methylthio, and disiloxanediyl groups. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine involves multiple steps. The process typically starts with the preparation of the cytidine derivative, followed by the introduction of the benzoyl group and the methylthio group. The final step involves the incorporation of the disiloxanediyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine involves its interaction with specific molecular targets. The benzoyl group can participate in π-π interactions, while the methylthio group can engage in nucleophilic attacks. The disiloxanediyl group provides stability and enhances the compound’s overall reactivity .

Comparison with Similar Compounds

Similar compounds include:

N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C30H47N3O7SSi2

Molecular Weight

649.9 g/mol

IUPAC Name

N-[1-[9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C30H47N3O7SSi2/c1-19(2)42(20(3)4)37-17-24-26(39-43(40-42,21(5)6)22(7)8)27(36-18-41-9)29(38-24)33-16-15-25(32-30(33)35)31-28(34)23-13-11-10-12-14-23/h10-16,19-22,24,26-27,29H,17-18H2,1-9H3,(H,31,32,34,35)

InChI Key

CWVIBHROGHPVKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)OCSC)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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